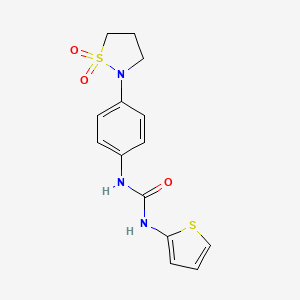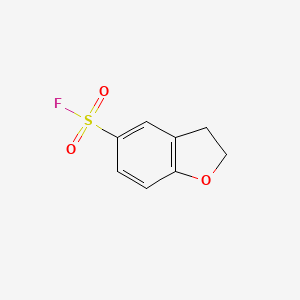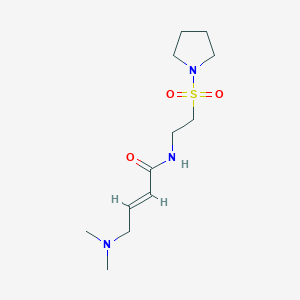
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anticancer properties. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide is not fully understood. However, it is believed that (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide activates the immune system to attack cancer cells. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide stimulates the production of cytokines, which are proteins that play a role in the immune response. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide also causes the destruction of the blood vessels that supply nutrients to tumors, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been shown to have several biochemical and physiological effects. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide stimulates the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-alpha (IFN-alpha). (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide also causes the destruction of tumor blood vessels, which can lead to the death of cancer cells. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been shown to have a low toxicity profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide in lab experiments is that it has been extensively studied for its anticancer properties. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been shown to inhibit the growth of various types of cancer cells, making it a useful tool for cancer research. However, one limitation of using (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide in lab experiments is that it can be difficult to obtain and can be expensive.
Zukünftige Richtungen
There are several future directions for research on (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide. One area of research is to investigate the use of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to investigate the use of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide in the treatment of other diseases, such as viral infections and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide and to identify any potential side effects.
Synthesemethoden
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 2-bromo-3-methylbut-2-ene with sodium hydride to form 2-bromo-3-methylbut-2-ene-1-ol. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form 2-bromo-3-methylbut-2-enal. The aldehyde group of 2-bromo-3-methylbut-2-enal is then reacted with 2-pyrrolidinethiol to form (E)-4-(2-pyrrolidin-1-ylsulfanyl)but-2-enal. The final step in the synthesis of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide involves the reaction of (E)-4-(2-pyrrolidin-1-ylsulfanyl)but-2-enal with dimethylamine in the presence of sodium methoxide to form (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been extensively studied for its anticancer properties. In preclinical studies, (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been shown to inhibit the growth of various types of cancer cells, including lung, breast, prostate, and colon cancer cells. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S/c1-14(2)8-5-6-12(16)13-7-11-19(17,18)15-9-3-4-10-15/h5-6H,3-4,7-11H2,1-2H3,(H,13,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRIUMOCTAQCMN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCS(=O)(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCS(=O)(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2523779.png)
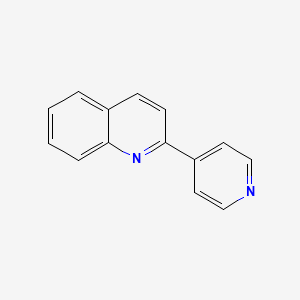
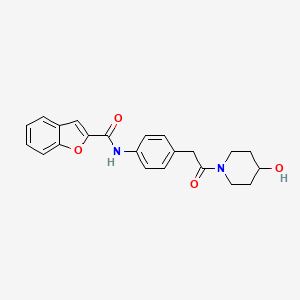

![5-(2,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2523785.png)
![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)

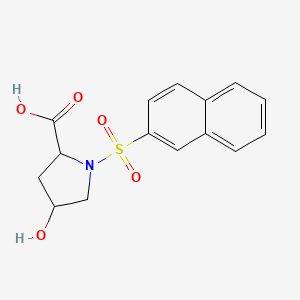
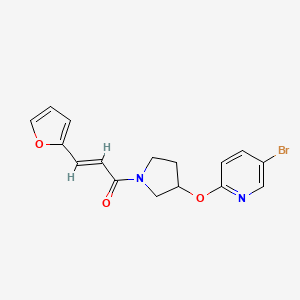
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2523793.png)
![3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2523794.png)
![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2523796.png)
